molecular formula C7H9BrN2O2 B597395 Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate CAS No. 1260672-33-0

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B597395
CAS No.: 1260672-33-0
M. Wt: 233.065
InChI Key: CWCKOQOIVGTJNM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 1260672-33-0) is a brominated imidazole derivative with a carboxylate ester functional group. Its molecular formula is C₇H₉BrN₂O₂, and it features a bromine atom at the 4-position, a methyl group at the 1-position, and an ethyl ester at the 2-position of the imidazole ring . This compound is of interest in medicinal chemistry and materials science due to the versatility of imidazole scaffolds in drug design and catalysis. It is commercially available with typical purity ≥97% .

Properties

IUPAC Name

ethyl 4-bromo-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCKOQOIVGTJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-Methylimidazole Derivatives

A widely adopted laboratory method involves brominating 1-methylimidazole-2-carboxylate precursors. The reaction employs N-bromosuccinimide (NBS) as the brominating agent under mild conditions.

Typical Procedure:

  • Starting Material: 1-Methyl-1H-imidazole-2-carboxylate (10 mmol) is dissolved in dichloromethane (DCM) .

  • Bromination: NBS (12 mmol) is added portionwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

  • Workup: The mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) .

Key Data:

  • Yield: 65–78%

  • Purity: >95% (HPLC)

  • Reaction Time: 12–24 hours

This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-bromination.

Multi-Step Synthesis via Condensation and Bromination

A patent-pending approach (CN111269183A) outlines a three-step sequence for synthesizing derivatives of this compound, adaptable to the target molecule:

Step 1: Condensation Reaction

Reactants:

  • 1-Methyl-1H-imidazole-5-carboxylic acid (Compound A-1)

  • Ethyl chloroformate (Compound A-2)

Conditions:

  • Solvent: DMF

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Coupling Agent: HATU

  • Temperature: Room temperature (20–25°C)

  • Time: 10–18 hours

Outcome: Formation of an intermediate ester (Compound A-3) with >90% conversion.

Step 2: Bromination with NBS

Reactants:

  • Compound A-3

  • NBS, azobisisobutyronitrile (AIBN)

Conditions:

  • Solvent: Chloroform

  • Temperature: 50°C

  • Time: 12 hours

Outcome: Brominated intermediate (Compound A-4) in 70–85% yield after column chromatography.

Step 3: Debromination and Esterification

Reactants:

  • Compound A-4

  • Methylmagnesium iodide (MeMgI)

Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C → 50°C (gradient)

  • Time: 3 hours

Outcome: Final product with 60–75% yield and >98% purity.

Industrial-Scale Production

Continuous Flow Reactor Optimization

To enhance efficiency, industrial methods utilize continuous flow reactors for bromination. Key advantages include:

  • Improved Heat Transfer: Mitigates exothermic risks during NBS addition.

  • Higher Throughput: 5–10× greater productivity compared to batch processes.

  • Consistent Quality: Reduced batch-to-batch variability.

Representative Parameters:

ParameterValue
Residence Time30–60 minutes
Temperature25–30°C
NBS Equivalents1.1–1.2
Annual Output500–1,000 kg

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityPurification
Direct Bromination65–78ModerateColumn Chromatography
Multi-Step Synthesis60–75HighRecrystallization
Continuous Flow80–85IndustrialDistillation

The continuous flow method achieves superior yields and scalability, making it ideal for large-scale production.

Reaction Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents (DMF, DCM): Enhance NBS reactivity but require stringent drying.

  • Tetrahydrofuran (THF): Preferred for Grignard reactions due to its ability to stabilize organomagnesium intermediates.

Catalytic Enhancements

  • AIBN as Radical Initiator: Accelerates bromination by generating bromine radicals, reducing reaction time by 30%.

  • Microwave Assistance: Trials show a 15% yield increase when bromination is conducted under microwave irradiation (100°C, 1 hour) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-imidazole derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, differing in substituent positions, ester groups, or alkyl chains:

Table 1: Key Structural and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight Bromine Position Ester Group N1 Substituent
This compound 1260672-33-0 C₇H₉BrN₂O₂ 233.06 4 Ethyl Methyl
Mthis compound 864076-05-1 C₆H₇BrN₂O₂ 219.04 4 Methyl Methyl
Ethyl 2-bromo-1-ethyl-5-methyl-1H-imidazole-4-carboxylate 1566317-81-4 C₉H₁₃BrN₂O₂ 261.12 2 Ethyl Ethyl
Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate 1448869-67-7 C₉H₁₃BrN₂O₂ 261.12 2 Ethyl Isopropyl
Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate 1708026-90-7 C₁₀H₁₅BrN₂O₂ 275.15 2 Ethyl Isopropyl

Key Observations :

  • Bromine Position : The target compound has bromine at the 4-position , while analogues like 1566317-81-4 and 1448869-67-7 feature bromine at the 2-position . This difference influences electronic properties and reactivity; bromine at the 4-position may enhance electrophilic substitution at the 5-position .
  • N1 Substituents : Larger substituents (e.g., isopropyl in 1448869-67-7) increase steric hindrance, which could affect binding in biological targets or catalytic activity .

Biological Activity

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a notable compound within the imidazole family, known for its diverse biological activities. This article explores its biochemical properties, modes of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromo substituent at the fourth position and an ethyl ester at the second position of the imidazole ring. Its molecular formula is C₇H₈BrN₃O₂, with a molecular weight of 232.06 g/mol. The imidazole ring is recognized for its ability to interact with various biological targets, including enzymes and receptors.

Target Interactions:
Imidazole derivatives like this compound are known to modulate several biological pathways due to their structural versatility. They can act as enzyme inhibitors or receptor modulators, influencing critical cellular processes.

Biochemical Pathways:
The compound has been reported to affect various biochemical pathways, including those involved in cell signaling and metabolic regulation. Its interactions with specific biomolecules suggest potential roles in therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Microorganism MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Candida albicans16.69 - 78.23

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In particular, it has been evaluated for its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound's structural features may enhance its efficacy in disrupting cancer cell proliferation.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption: High gastrointestinal absorption.
  • Blood-Brain Barrier (BBB) Permeability: Capable of crossing the BBB, which may enhance its therapeutic potential for central nervous system disorders .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antiviral Activity: A study demonstrated that imidazole derivatives could inhibit HIV integrase activity, with compounds showing over 50% inhibition rates at specific concentrations .
  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders .
  • Structural Analog Studies: Comparative studies with similar imidazole derivatives have revealed that modifications to the imidazole ring can significantly impact biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

1.1. How can researchers optimize the synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate?

Methodological Answer:
Synthetic routes often involve halogenation and esterification steps. For brominated imidazole derivatives, direct bromination of the parent imidazole ring using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–5°C) is common . Post-synthetic esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) can yield the carboxylate. Key parameters include reaction time, temperature, and stoichiometry of brominating agents to avoid over-substitution. Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating the target compound.

1.2. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • FTIR : Confirm the presence of ester carbonyl (C=O stretch ~1700–1750 cm⁻¹), C-Br (~590 cm⁻¹), and imidazole C=N (~1617 cm⁻¹) .
  • ¹H NMR : Key signals include the methyl group on N1 (δ ~3.5–3.7 ppm, singlet), ethyl ester protons (quartet at δ ~4.3 ppm for -CH₂-, triplet at δ ~1.3 ppm for -CH₃), and aromatic protons (δ ~7.4–8.3 ppm for imidazole and substituents) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₈H₁₀BrN₂O₂ (calc. ~259–261 m/z) .

Advanced Research Questions

2.1. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for resolving stereochemical uncertainties. Using programs like SHELXL for refinement and WinGX for data processing, researchers can determine bond lengths (e.g., C-Br ~1.9 Å), angles, and torsion angles . For example, anisotropic displacement parameters can confirm the planarity of the imidazole ring and the orientation of the bromine substituent. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

2.2. What computational strategies are effective for analyzing hydrogen-bonding interactions in its crystal packing?

Methodological Answer:
Graph-set analysis (as per Etter’s formalism) can classify hydrogen-bonding patterns (e.g., D(2) motifs for dimeric interactions). Software like Mercury (CCDC) visualizes packing diagrams, while Platon calculates interaction energies. For Ethyl 4-bromo derivatives, expect C-H···O interactions between the ester carbonyl and adjacent imidazole protons, stabilizing the lattice .

2.3. How can in-silico docking predict its potential as an EGFR inhibitor?

Methodological Answer:

  • Target Preparation : Retrieve EGFR kinase domain (PDB ID: 1M17) and prepare it via protonation state adjustment (e.g., using AutoDock Tools ).
  • Ligand Preparation : Optimize the compound’s geometry at the B3LYP/6-31G* level.
  • Docking : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for interactions like π-π stacking (imidazole with Phe723) and halogen bonding (Br with Lys745) . Validate via MD simulations (e.g., GROMACS ) to assess stability.

Data Discrepancy and Validation

3.1. How should researchers address conflicting NMR data for this compound?

Methodological Answer:

  • Solvent Effects : Ensure spectra are recorded in the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃), as shifts vary significantly.
  • Impurity Peaks : Compare with analogs (e.g., Sb23 in ) to identify residual starting material signals.
  • 2D NMR : Use HSQC and HMBC to assign ambiguous protons (e.g., overlapping aromatic signals) and confirm connectivity .

Safety and Handling

4.1. What precautions are essential when handling brominated imidazole derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., bromine sources).
  • Waste Disposal : Collect brominated waste separately and neutralize with sodium thiosulfate before disposal .

Pharmacological Potential

5.1. What in-vitro assays are suitable for evaluating its cytotoxicity?

Methodological Answer:

  • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Use IC₅₀ values to benchmark against controls like cisplatin .
  • ADMET Prediction : Tools like SwissADME predict bioavailability (%F >30% desirable) and blood-brain barrier penetration (log BB <0.3 for non-CNS targets) .

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